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Abstract

These application notes provide a comprehensive guide to the validation and use of the C16-
Sphingosine-1-Phosphate (S1P) ELISA kit, a competitive enzyme-linked immunosorbent
assay designed for the quantitative measurement of C16-S1P in various biological samples.
The document details the assay principle, experimental protocols, and key performance
characteristics, including specificity, sensitivity, precision, and linearity. The provided data and
protocols are intended to assist researchers, scientists, and drug development professionals in
obtaining accurate and reproducible results.

Introduction

Sphingosine-1-phosphate (S1P) is a critical bioactive sphingolipid metabolite that acts as a
signaling molecule in a wide array of physiological and pathological processes.[1][2][3] It plays
a fundamental role in regulating cell growth, survival, migration, immune cell trafficking, and
angiogenesis.[4][5][6] S1P exerts its effects primarily through a family of five G protein-coupled
receptors (GPCRs), known as S1PR1-5.[1][4][7] The cellular levels of S1P are tightly controlled
by the balance between its synthesis by sphingosine kinases (SphKs) and its degradation.[8]
Given its role in diseases such as cancer, inflammation, and autoimmune disorders, the
accurate quantification of specific S1P species, like C16-S1P, is of significant interest in
research and drug development.[3][5] This competitive ELISA kit provides a sensitive and
specific method for this purpose.
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Assay Principle

This assay is a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[9][10][11] The
microtiter plate is pre-coated with C16-Sphingosine-1-Phosphate. During the assay, C16-S1P
present in the sample or standard competes with a fixed amount of biotin-labeled C16-S1P for
binding sites on a specific anti-S1P antibody. After a wash step, Horseradish Peroxidase
(HRP)-conjugated streptavidin is added, which binds to the biotinylated antibody.[12] Following
another wash, a TMB substrate solution is added. The resulting color development is catalyzed
by HRP and is inversely proportional to the amount of C16-S1P in the sample.[9] The reaction
is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[13]
The concentration of C16-S1P in the samples is determined by comparing their absorbance to
a standard curve.[11]

C16-S1P Signaling Pathway

C16-S1P, like other S1P species, is secreted from cells and signals in a paracrine or autocrine
manner by binding to its G protein-coupled receptors (S1PRs) on the cell surface.[3] This
interaction initiates downstream signaling cascades that influence various cellular functions.
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Figure 1: Simplified C16-S1P signaling cascade.
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Kit Performance Characteristics
Sensitivity

The sensitivity of the assay was determined by calculating the Lower Limit of Detection (LLOD)
and the Lower Limit of Quantification (LLOQ).

Parameter Concentration Description

The range within which the
Assay Range 3.125 - 200 ng/mL assay is linear and

quantitative.

The lowest concentration of
C16-S1P that can be

Sensitivity (LLOD) < 1.875 ng/mL S )
distinguished from zero with
95% confidence.
The lowest concentration of
C16-S1P that can be

LLOQ 3.125 ng/mL quantitatively determined with

acceptable precision and

accuracy.

Table 1: Assay Sensitivity and

Range.

Specificity

The specificity of the kit was evaluated by testing the cross-reactivity of the antibody with
structurally related lipid molecules.
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Compound Concentration (ng/mL) Cross-Reactivity (%)
C16-S1P 50 100%

C18-S1P 50 < 15%

Sphingosine 500 <1%

C16-Ceramide 500 <0.5%
Lysophosphatidic Acid (LPA) 500 Not Detected

Table 2: Assay Specificity and

Cross-Reactivity.

Precision

The precision of the assay was determined by measuring the intra-assay and inter-assay
coefficients of variation (CV). The CV should be < 20% for acceptable results.[14][15]

) . Intra-Assay CV% Inter-Assay CV%
Sample Matrix Spiked Level
(n=20) (n=10)

Human Serum Low (10 ng/mL) 6.5% 9.8%
High (100 ng/mL) 4.8% 7.5%
Human Plasma

Low (10 ng/mL) 7.1% 10.2%
(EDTA)
High (100 ng/mL) 5.2% 8.1%

Table 3: Intra- and

Inter-Assay Precision.

Linearity of Dilution

To assess the linearity of the assay, human serum and plasma samples containing high
concentrations of C16-S1P were serially diluted with the assay diluent and measured. The
recovery was calculated against the undiluted sample value.
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. o Expected Observed
Sample Matrix Dilution Factor Recovery (%)
(ng/mL) (ng/mL)

Human Serum Neat 150.0 150.0 100%
1.2 75.0 72.5 97%
14 37.5 39.1 104%
1.8 18.8 17.9 95%
Human Plasma

Neat 120.0 120.0 100%
(EDTA)
1.2 60.0 63.2 105%
1:4 30.0 28.9 96%
1:8 15.0 15.8 105%

Table 4: Linearity
of Dilution.

Spike and Recovery

The accuracy of the assay was evaluated by spiking known amounts of C16-S1P into various
biological matrices. The percent recovery was calculated to determine if matrix components
interfere with the assay.[16]
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Sample .
Sample o Spike Conc. Expected Observed Recovery
onc.
Matrix (ng/mL) (ng/mL) (ng/mL) (%)
(ng/mL)
Human
25.4 50 75.4 72.1 96%
Serum
Human
Plasma 21.8 50 71.8 67.5 94%
(EDTA)
Cell Culture
_ 35 50 535 56.2 105%
Media
Table 5:
Spike and
Recovery
Analysis.

Experimental Protocols
Materials Required but Not Provided

o Microplate reader capable of measuring absorbance at 450 nm.[12]

Precision pipettes and multichannel pipettes.

Graduated cylinders.

Deionized or distilled water.

Tubes for standard and sample dilutions.

Absorbent paper.

Reagent Preparation

» Bring all reagents and samples to room temperature before use.
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» Wash Buffer (1x): If provided as a concentrate (e.g., 20x), dilute with deionized water to the
final working volume. Store at 2-8°C.

» Standard Dilutions: Reconstitute the C16-S1P standard as per the kit manual. Perform a
serial dilution using the provided assay diluent to create a standard curve (e.g., 200, 100, 50,
25,12.5, 6.25, 3.125, and 0 ng/mL).

» Biotinylated Detection Antibody: Prepare the working solution by diluting the concentrated
antibody in the appropriate diluent as specified in the kit manual.

o HRP-Streptavidin Solution: Prepare the working solution by diluting the concentrated HRP-
Streptavidin in the appropriate diluent.

Sample Preparation

e Serum: Use a serum separator tube and allow the sample to clot for 30-120 minutes at room
temperature before centrifugation for 20 minutes at 1,000 x g.[17] Assay immediately or store
aliquots at -80°C.

e Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15
minutes at 1,000 x g within 30 minutes of collection.[17] Assay immediately or store aliquots
at -80°C.

o Cell Culture Supernatants: Remove particulates by centrifugation and assay immediately or
store aliquots at < -20°C.[17]

» Note: Samples may require dilution to fall within the assay's dynamic range.[9]

Assay Workflow
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Figure 2: Step-by-step competitive ELISA workflow.
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Data Analysis

Average Replicates: Calculate the average absorbance for each set of replicate standards,
controls, and samples.[14][15]

Subtract Background: Subtract the average zero standard optical density (O.D.) from all
other readings.[14][18]

Generate Standard Curve: Plot the mean absorbance for each standard on the Y-axis
against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is
recommended for generating the standard curve.[17][18]

Calculate Concentrations: Interpolate the concentration of C16-S1P in the samples from the
standard curve.

Apply Dilution Factor: If samples were diluted, the calculated concentration must be
multiplied by the dilution factor to obtain the final concentration.[14][15]

Data Analysis Workflow
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Figure 3: Logical workflow for ELISA data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Validation of the C16-Sphingosine-1-
Phosphate Competitive ELISA Kit]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591434#c16-sphingosine-1-phosphate-elisa-kit-
validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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